potassium N-oxido-2-oxopropanimine oxide
Description
Potassium N-oxido-2-oxopropanimine oxide is an organopotassium compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol . It is identified by its CAS registry number and is structurally characterized by a propanimine backbone functionalized with N-oxide and oxo groups. This compound is listed in chemical supplier databases (e.g., Enamine Ltd.) and is utilized in niche synthetic applications, though its precise industrial or pharmacological roles remain less documented compared to other potassium salts .
Properties
IUPAC Name |
potassium;(Z)-1-nitroprop-1-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3.K/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXVOOFJAWOCG-OLGQORCHSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/[N+](=O)[O-])/[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12542-75-5 | |
| Record name | potassium N-oxido-2-oxopropanimine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Functional Analysis
Potassium Persulfate (K₂S₂O₈): Unlike this compound, persulfate is an inorganic salt with strong oxidizing properties. It is widely used in polymer chemistry (e.g., hydrogel synthesis with nano-alumina particles ). The target compound lacks documented radical initiation capabilities but shares potassium’s role in stabilizing ionic interactions.
Potassium Phosphate Buffer (K₃PO₄): While both compounds contain potassium, phosphate buffers are critical in enzymatic assays (e.g., polyamine oxidase activity measurements ).
Potassium Carboxylates (e.g., Agrochemical Derivatives) :
- Potassium carboxylates, such as the dichlorophenyl isoxazole derivative , exhibit pesticidal activity. The target compound’s oxime and N-oxide groups may confer unique reactivity (e.g., chelation or redox activity), but its biological efficacy remains unstudied.
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